Thermal Stabilization per Modification vs. 2′-O-Methyl
2'-O,4'-C-Methyleneadenosine (LNA-A) provides a significantly greater increase in melting temperature (Tm) per monomer compared to unmodified DNA and 2'-O-methyladenosine. In a head-to-head comparison, LNA modification increased the Tm of a DNA:RNA duplex by +4.5°C per substitution, while 2'-O-methyladenosine increased Tm by <1°C per substitution [1][2].
| Evidence Dimension | Increase in melting temperature (ΔTm) per monomer modification |
|---|---|
| Target Compound Data | ΔTm = +1.5°C to +4°C per LNA-A monomer; +4.5°C in controlled sequence context |
| Comparator Or Baseline | DNA (unmodified): control; 2'-O-methyladenosine: ΔTm < +1°C per monomer |
| Quantified Difference | LNA-A provides 4.5- to 10-fold higher ΔTm than 2'-O-methyladenosine |
| Conditions | DNA:RNA duplexes; 10 mM sodium phosphate buffer (pH 7.2), 100 mM NaCl, 0.1 mM EDTA; sequence: d(GCGTTUTTTGCT) with RNA complement |
Why This Matters
This superior thermal stabilization allows for shorter oligonucleotide probes with improved SNP discrimination and enhanced target specificity in diagnostic assays.
- [1] Kurreck, J., Wyszko, E., Gillen, C., & Erdmann, V. A. (2002). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 30(9), 1911-1918. View Source
- [2] Seth, P. P., Allerson, C. R., Berdeja, A., Siwkowski, A., Prakash, T. P., Wancewicz, E. V., ... & Swayze, E. E. (2010). Synthesis and biophysical evaluation of 2′,4′-constrained 2′-O-methoxyethyl and 2′,4′-constrained 2′-O-ethyl nucleic acid analogues. The Journal of Organic Chemistry, 75(5), 1569-1581. View Source
